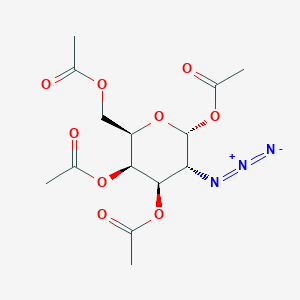![molecular formula C11H8ClF3N2O2 B1316564 6-Chloro-2-(trifluorométhyl)imidazo[1,2-a]pyridine-3-carboxylate d’éthyle CAS No. 420130-58-1](/img/structure/B1316564.png)
6-Chloro-2-(trifluorométhyl)imidazo[1,2-a]pyridine-3-carboxylate d’éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C11H8ClF3N2O2 . It has an average mass of 292.642 Da and a mono-isotopic mass of 292.022644 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8ClF3N2O2/c1-2-19-10(18)8-9(11(13,14)15)16-7-4-3-6(12)5-17(7)8/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 292.64 . It is recommended to be stored at a temperature between 28°C .
Applications De Recherche Scientifique
Chimie Médicinale : Agents Antimicrobiens
Les dérivés d’imidazo[1,2-a]pyridine ont été étudiés pour leur potentiel en tant qu’agents antimicrobiens. Des études de docking suggèrent que les composés avec un noyau d’imidazo pyridine-3-carboxylate pourraient se lier aux régions cibles des cellules bactériennes et inhiber la croissance .
Traitement de la Tuberculose
La recherche indique que certains analogues d’imidazo[1,2-a]pyridine présentent une puissance significative contre Mycobacterium tuberculosis (Mtb) extracellulaire et intracellulaire, suggérant une utilisation potentielle dans le traitement de la tuberculose .
Science des Matériaux
Le caractère structurel des imidazopyridines les rend utiles dans les applications de science des matériaux. Leurs hétérocycles bicycliques fusionnés sont reconnus comme une “préférence de médicament” en raison de leur polyvalence .
Développement de Médicaments
Le numéro CAS du composé est répertorié dans des bases de données telles que Sigma-Aldrich, indiquant sa pertinence dans le développement et la recherche de médicaments pour la synthèse de nouvelles molécules pharmacologiquement actives .
Analyse et Conception Structurelles
Les dérivés d’imidazo[1,2-a]pyridine font l’objet d’études d’analyse et de conception structurelles, qui sont cruciales pour le développement de nouveaux composés présentant des effets thérapeutiques potentiels .
Orientations Futures
While specific future directions for this compound are not mentioned in the search results, it’s worth noting that imidazo[1,2-a]pyridine compounds are being actively researched for their potential applications in medicinal chemistry, particularly as antituberculosis agents . This suggests that “Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate” and related compounds may have promising future applications in drug discovery and development.
Mécanisme D'action
Target of Action
Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have been synthesized and screened for their anti-proliferative activity againstS. pneumoniae .
Mode of Action
This region is more likely to provide electrons, indicating a potential site for nucleophilic attack .
Result of Action
Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have shown anti-bacterial action againstS. pneumoniae .
Action Environment
It is generally recommended to ensure adequate ventilation and avoid dust formation when handling the compound .
Analyse Biochimique
Biochemical Properties
Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the expression of specific genes involved in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. This compound has been shown to inhibit enzyme activity by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including organ damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux. This compound has been shown to inhibit key enzymes involved in the biosynthesis of essential metabolites, leading to changes in metabolite levels and metabolic flux .
Transport and Distribution
The transport and distribution of ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. The compound’s distribution is critical for its efficacy, as it needs to reach its target sites to exert its effects .
Subcellular Localization
Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell. The localization of this compound is essential for its interaction with target biomolecules and subsequent modulation of cellular processes .
Propriétés
IUPAC Name |
ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N2O2/c1-2-19-10(18)8-9(11(13,14)15)16-7-4-3-6(12)5-17(7)8/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBOOGRUZIRYPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1316495.png)





![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1316508.png)